1,2-Dibenzoylethane

Vue d'ensemble

Description

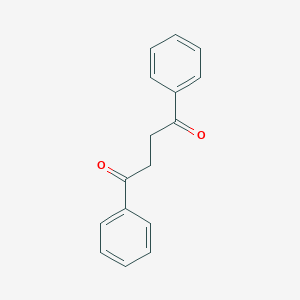

1,2-Dibenzoylethane is a chemical compound with the molecular formula C16H14O2 . It has an average mass of 238.281 Da and a monoisotopic mass of 238.099380 Da . It is also known by other names such as 1,4-Butanedione, 1,4-diphenyl-, and 1,4-Diphenyl-1,4-butanedione .

Molecular Structure Analysis

The molecular structure of 1,2-Dibenzoylethane consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a linear formula of C16H14O2 .

Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Dibenzoylethane are not detailed in the sources, it’s noted that the product distribution of its formation is strongly influenced by pH and benzene-ring substituents .

Physical And Chemical Properties Analysis

1,2-Dibenzoylethane has a density of 1.1±0.1 g/cm3, a boiling point of 407.2±28.0 °C at 760 mmHg, and a flash point of 152.5±21.0 °C . It has a molar refractivity of 70.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 213.4±3.0 cm3 .

Applications De Recherche Scientifique

Inhibition of DMBA-DNA Adduct Formation

1,2-Dibenzoylethane has been found to be effective in inhibiting the formation of DMBA-DNA adducts in mammary tissue . DMBA, or 7,12-dimethylbenz[a]anthracene, is a potent carcinogen and mutagen that forms DNA adducts, which are a type of DNA damage. The ability of 1,2-Dibenzoylethane to inhibit this process could have significant implications for cancer research and treatment.

This inhibitory effect on mammary DNA adduct formation was associated with increased liver activities of several enzymes :

The increase in the activities of these enzymes suggests that 1,2-Dibenzoylethane may enhance the body’s ability to detoxify carcinogens and other harmful compounds .

Mécanisme D'action

Target of Action

1,2-Dibenzoylethane is a complex organic compound with the molecular formula C16H14O2 It has been found to be effective in inhibiting the formation of mammary dmba-dna adducts .

Mode of Action

It is known to inhibit the formation of mammary dmba-dna adducts . This suggests that it may interact with DNA or enzymes involved in DNA adduct formation, thereby preventing the formation of these potentially harmful structures.

Biochemical Pathways

1,2-Dibenzoylethane’s inhibitory effect on mammary DNA adduct formation is associated with increased liver activities of glutathione S-transferase , QR , and 7-ethoxyresorufin-O-deethylase . These enzymes play crucial roles in the detoxification of harmful substances in the body, suggesting that 1,2-Dibenzoylethane may influence these biochemical pathways.

Pharmacokinetics

Its solubility in acetone and insolubility in water suggest that it may have good lipid solubility, which could influence its absorption and distribution within the body.

Result of Action

The primary known effect of 1,2-Dibenzoylethane is its ability to inhibit the formation of mammary DMBA-DNA adducts . This suggests that it may have potential protective effects against DNA damage, which is often a precursor to cancer development.

Action Environment

It is also noted to be incompatible with strong oxidizing agents .

Safety and Hazards

Propriétés

IUPAC Name |

1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWWFLDIIGGSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197811 | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibenzoylethane | |

CAS RN |

495-71-6 | |

| Record name | 1,4-Diphenyl-1,4-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 495-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic routes to obtain 1,2-dibenzoylethane?

A1: Several methods have been reported for the synthesis of 1,2-dibenzoylethane. One approach involves the dehalogenation of phenacyl bromide using lower-oxidation-state metallic ions complexed with DMSO []. Another method utilizes the photolysis of methyl phenacyl sulfoxides, with the product distribution being influenced by the pH of the reaction mixture and benzene-ring substituents []. Additionally, 1,2-dibenzoylethane can be obtained as a dimerization product during the electrochemical reduction of N-phenacylpyridinium ions [].

Q2: What is the molecular structure of 1,2-dibenzoylethane and its conformational preference in the solid state?

A2: 1,2-Dibenzoylethane (C16H14O2, molecular weight 238.28 g/mol) exists primarily in the keto form and adopts an antiperiplanar conformation about the central carbon-carbon bond in the solid state. This conformation has been confirmed through X-ray diffraction studies [].

Q3: Can 1,2-dibenzoylethane be used as a precursor for other heterocyclic compounds?

A3: Yes, 1,2-dibenzoylethane can undergo cyclization reactions to form furan derivatives. Studies have shown that reacting 1,2-dibenzoylethane with strong acids like sulfuric acid or aluminum trichloride leads to the formation of 2,5-diphenylfuran radical cation []. This reaction proceeds through an intramolecular cyclization mechanism.

Q4: How does the structure of 1,2-dibenzoylethane relate to its ability to form chelating ligands?

A4: The 1,4-diketone moiety present in 1,2-dibenzoylethane can act as a valuable building block for synthesizing various chelating ligands. For instance, it can be used to create bis-β-diketonato ligands. These ligands exhibit chirality due to the orthogonal twisting of the two non-symmetric diketonato moieties, making them suitable for developing chiral metal complexes [, ].

Q5: How do substituents on the benzene rings of 1,2-dibenzoylethane derivatives affect the properties of their metal complexes?

A6: Substituents on the benzene rings can significantly influence the properties of the resulting metal complexes. For example, replacing the terminal ligands in a dinuclear palladium complex containing a symmetric bis-β-diketonato ligand with non-symmetric β-diketonates can induce axial chirality in the complex [].

Q6: What analytical techniques are commonly used to characterize 1,2-dibenzoylethane and its derivatives?

A7: Various techniques are employed to characterize 1,2-dibenzoylethane and its derivatives. X-ray diffraction is used to determine the crystal structure and conformation of the molecule []. Electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) spectroscopy help analyze the radical cations formed during cyclization reactions []. UV and CD spectroscopy, coupled with time-dependent density-functional theory (TDDFT) calculations, are useful for studying the electronic structure and chiroptical properties of metal complexes containing 1,2-dibenzoylethane derivatives [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)